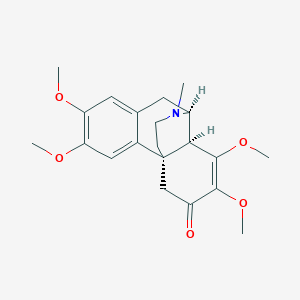
Stephodeline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stephodeline involves the extraction from the plant Stephania delovayi the compound is typically isolated using standard alkaloid extraction techniques, which may involve solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Given its natural origin, large-scale production would likely involve the cultivation of Stephania delovayi and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Stephodeline, like many alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively documented. common reagents for alkaloid reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: Its biological activity makes it a candidate for studying interactions with biological systems.
Industry: Its unique structure could inspire the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of Stephodeline is not fully understood. as an alkaloid, it likely interacts with various molecular targets, including enzymes and receptors, to exert its effects . The pathways involved would depend on its specific biological activity, which requires further investigation .
Comparison with Similar Compounds
Similar Compounds
Stephodeline is structurally related to other alkaloids found in the Stephania genus, such as:
- Cycleanine
- Isothis compound
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific biological activity.
Properties
Molecular Formula |
C21H27NO5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1R,9S,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18-,21-/m0/s1 |
InChI Key |
YRYHFXJRUQQCBR-XQAUZQBESA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C([C@@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















